molecular formula C11H14N2S2 B12012938 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine CAS No. 84996-58-7

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine

Cat. No.: B12012938
CAS No.: 84996-58-7
M. Wt: 238.4 g/mol
InChI Key: KMWKXYYYWRNCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine typically involves the reaction of 2-mercaptobenzothiazole with N,N-dimethylethanolamine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

84996-58-7

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H14N2S2/c1-13(2)7-8-14-11-12-9-5-3-4-6-10(9)15-11/h3-6H,7-8H2,1-2H3

InChI Key

KMWKXYYYWRNCEV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.